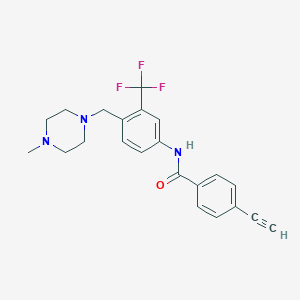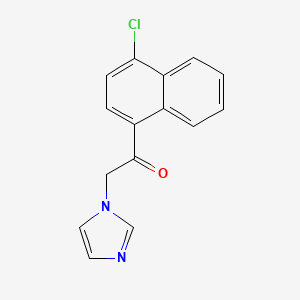
1-(4-Chloronaphthalen-1-yl)-2-(1h-imidazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloronaphthalen-1-yl)-2-(1h-imidazol-1-yl)ethanone is a synthetic organic compound that belongs to the class of naphthalene derivatives. This compound features a naphthalene ring substituted with a chlorine atom and an imidazole ring attached via an ethanone linker. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloronaphthalen-1-yl)-2-(1h-imidazol-1-yl)ethanone typically involves the following steps:
Starting Materials: 4-chloronaphthalene and 1H-imidazole.
Reaction: The reaction between 4-chloronaphthalene and 1H-imidazole can be facilitated by using a suitable base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).
Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
1-(4-Chloronaphthalen-1-yl)-2-(1h-imidazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(4-Chloronaphthalen-1-yl)-2-(1h-imidazol-1-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways: It may modulate specific signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
1-(4-Bromonaphthalen-1-yl)-2-(1h-imidazol-1-yl)ethanone: Similar structure but with a bromine atom instead of chlorine.
1-(4-Methylnaphthalen-1-yl)-2-(1h-imidazol-1-yl)ethanone: Similar structure but with a methyl group instead of chlorine.
Uniqueness
1-(4-Chloronaphthalen-1-yl)-2-(1h-imidazol-1-yl)ethanone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C15H11ClN2O |
|---|---|
分子量 |
270.71 g/mol |
IUPAC名 |
1-(4-chloronaphthalen-1-yl)-2-imidazol-1-ylethanone |
InChI |
InChI=1S/C15H11ClN2O/c16-14-6-5-13(11-3-1-2-4-12(11)14)15(19)9-18-8-7-17-10-18/h1-8,10H,9H2 |
InChIキー |
LIGBNUZCJGECMR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)CN3C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


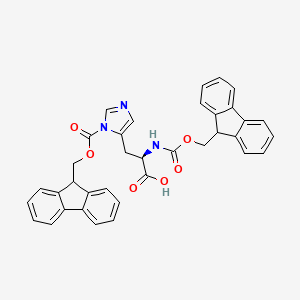

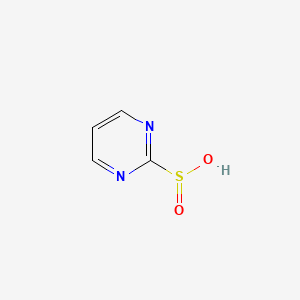
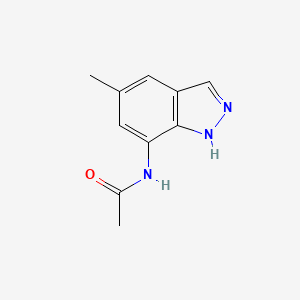

![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrolehydrobromide](/img/structure/B15247793.png)
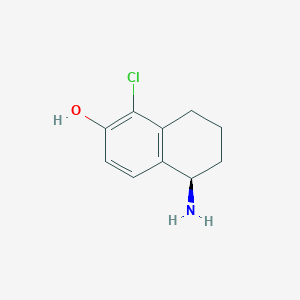
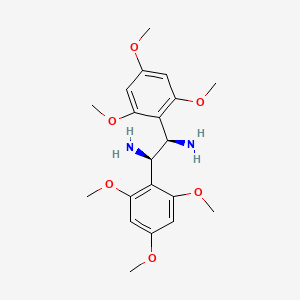
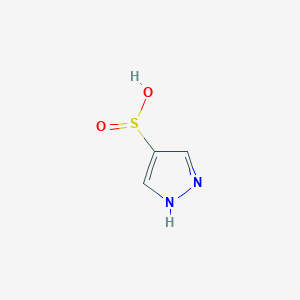
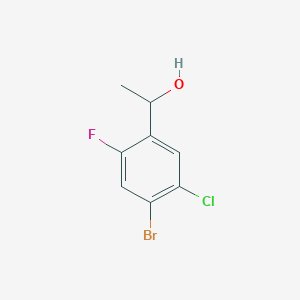
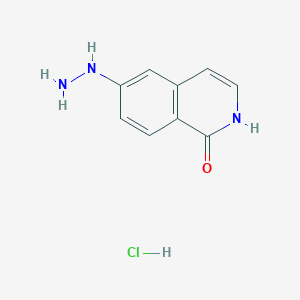
![Benzyl 6-iodospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15247843.png)
![4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15247854.png)
